N-methylthietan-3-amine hydrochloride N-methylthietan-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138509-52-9
VCID: VC5485838
InChI: InChI=1S/C4H9NS.ClH/c1-5-4-2-6-3-4;/h4-5H,2-3H2,1H3;1H
SMILES: CNC1CSC1.Cl
Molecular Formula: C4H10ClNS
Molecular Weight: 139.64

N-methylthietan-3-amine hydrochloride

CAS No.: 2138509-52-9

Cat. No.: VC5485838

Molecular Formula: C4H10ClNS

Molecular Weight: 139.64

* For research use only. Not for human or veterinary use.

N-methylthietan-3-amine hydrochloride - 2138509-52-9

Specification

CAS No. 2138509-52-9
Molecular Formula C4H10ClNS
Molecular Weight 139.64
IUPAC Name N-methylthietan-3-amine;hydrochloride
Standard InChI InChI=1S/C4H9NS.ClH/c1-5-4-2-6-3-4;/h4-5H,2-3H2,1H3;1H
Standard InChI Key YITGZTCXQKIJFH-UHFFFAOYSA-N
SMILES CNC1CSC1.Cl

Introduction

Chemical Identity and Structural Features

N-Methylthietan-3-amine hydrochloride belongs to the class of aliphatic amines incorporating a saturated three-membered thietan ring. The compound’s IUPAC name, N-methylthietan-3-amine hydrochloride, reflects its substitution pattern: a methyl group attached to the nitrogen atom and a hydrochloride salt form . Key identifiers include:

PropertyValue
CAS No.2138509-52-9
Molecular FormulaC₄H₁₀ClNS
Molecular Weight139.64 g/mol
SMILESCNC1CSC1.Cl
InChIKeyYITGZTCXQKIJFH-UHFFFAOYSA-N
PubChem CID132351247

The thietan ring, a sulfur-containing heterocycle, introduces strain and electronic effects that enhance reactivity, particularly in nucleophilic substitution and ring-opening reactions . The hydrochloride salt improves stability and solubility, making the compound more amenable to synthetic applications .

Synthesis and Manufacturing

While no direct synthesis protocols for N-methylthietan-3-amine hydrochloride are published, analogous methods for related thietanamines provide insight into plausible routes. A patent describing the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride (CN102503849B) offers a potential framework . Although the target compound differs, the patent’s use of 3-chloropropylamine hydrochloride as a precursor suggests a multi-step strategy involving:

  • Amide Formation: Reacting a chlorinated amine with an anhydride (e.g., methacrylic anhydride) under basic conditions to form an intermediate amide .

  • Nucleophilic Substitution: Displacing the chloride with a phthalimide group, followed by hydrazinolysis to free the primary amine .

  • Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt .

For N-methylthietan-3-amine hydrochloride, a similar approach could involve:

  • Starting with a thietane-ring-containing chlorinated amine.

  • Performing sequential substitutions to introduce the methylamine group.

  • Final protonation with HCl to form the salt.

Reaction conditions—such as low temperatures (0–5°C) for exothermic steps and reflux for ring-opening reactions—would likely mirror those in the patent .

Physicochemical Properties

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrochloride salt’s ionic character.

  • Stability: The thietan ring’s strain may render the compound prone to ring-opening under acidic or basic conditions .

  • Spectroscopic Data: Predicted collision cross sections (CCS) for adducts (e.g., [M+H]+: 113.6 Ų) suggest a compact molecular structure .

Comparison with Structural Analogs

N-Methylthietan-3-amine hydrochloride shares similarities with 3-methylthietan-3-amine (CID 55281677), differing only in the N-methyl substitution and salt form :

PropertyN-Methylthietan-3-amine HCl3-Methylthietan-3-amine
Molecular FormulaC₄H₁₀ClNSC₄H₉NS
Molecular Weight139.64 g/mol103.19 g/mol
CAS No.2138509-52-9943437-91-0
Salt FormHydrochlorideFree base

The hydrochloride salt enhances water solubility, facilitating use in aqueous reactions, while the free base may offer advantages in organic solvents .

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